molecular formula C33H38N2O4 B13831282 1-Naphthalenepropanoicacid,b-[2-[[2-(8-azaspiro[4.5]dec-8-ylcarbonyl)-4,6-dimethylphenyl]amino]-2-oxoethyl]-,(br)-

1-Naphthalenepropanoicacid,b-[2-[[2-(8-azaspiro[4.5]dec-8-ylcarbonyl)-4,6-dimethylphenyl]amino]-2-oxoethyl]-,(br)-

Cat. No.: B13831282
M. Wt: 526.7 g/mol
InChI Key: MFOOVZCXWVAWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Naphthalenepropanoic acid, β-[2-[[2-(8-azaspiro[4.5]dec-8-ylcarbonyl)-4,6-dimethylphenyl]amino]-2-oxoethyl]-,(br)- (hereafter referred to as Compound A) is a structurally complex molecule featuring a naphthalene-propanoic acid backbone conjugated to a spirocyclic amine system.

Synthesis of such compounds often involves multi-step reactions, as seen in analogous spirocyclic systems. For example, spiro[4.5]decane derivatives are synthesized via cyclocondensation of spirodiketones (e.g., 2-Oxa-spiro[3.4]octane-1,3-dione) with aromatic amines or Schiff bases . These reactions yield fused heterocycles with applications in medicinal chemistry, such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name

5-[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-naphthalen-1-yl-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N2O4/c1-22-18-23(2)31(28(19-22)32(39)35-16-14-33(15-17-35)12-5-6-13-33)34-29(36)20-25(21-30(37)38)27-11-7-9-24-8-3-4-10-26(24)27/h3-4,7-11,18-19,25H,5-6,12-17,20-21H2,1-2H3,(H,34,36)(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOOVZCXWVAWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)N2CCC3(CCCC3)CC2)NC(=O)CC(CC(=O)O)C4=CC=CC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861493
Record name 5-[2-(8-Azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-(naphthalen-1-yl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Spirocyclic Compounds

Compound Name / CAS Core Structure Substituents/Functional Groups Key Features References
Compound A (Target) 8-azaspiro[4.5]decane Naphthalenepropanoic acid, 4,6-dimethylphenylamide Rigid spirocore with lipophilic aromatic groups -
1,3,8-Triazaspiro[4.5]decan-4-one (102504-85-8) 1,3,8-Triazaspiro[4.5]decan-4-one 3-hydroxy-1-azabicyclo[2.2.2]oct-2-yl, phenyl Additional nitrogen atoms enhance hydrogen-bonding potential
8-(4-aminophenethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one (23804-80-0) 1-oxa-3,8-diazaspiro[4.5]decan-2-one 4-aminophenethyl, oxa group Oxygen in spiro ring increases polarity; amino group enables conjugation
4-Hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]decane-3-propanenitrile (312316-02-2) 1-oxa-3-azaspiro[4.5]decane Hydroxy, methyl, propanenitrile Polar nitrile and hydroxy groups improve solubility
Propanamide, N-[4-[2-(7-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)ethyl]phenyl]-, HCl (69382-12-3) 1-oxa-3,8-diazaspiro[4.5]decane Propanamide, phenyl, hydrochloride salt Charged hydrochloride enhances bioavailability

Functional and Pharmacological Comparisons

Spirocyclic Rigidity and Bioactivity

  • Compound A ’s 8-azaspiro[4.5]decane core provides conformational restraint, which is critical for binding to sterically selective targets (e.g., GPCRs or ion channels). Similar spiro systems, such as 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, have shown enhanced binding affinity due to reduced entropy loss upon target interaction .
  • The 4,6-dimethylphenyl group in Compound A introduces steric bulk and lipophilicity, akin to the 4-aminophenethyl group in 23804-80-0, which may improve membrane permeability .

Physicochemical Properties

  • The naphthalenepropanoic acid moiety in Compound A may confer moderate acidity (pKa ~4–5), similar to other arylpropanoic acids (e.g., NSAIDs). In contrast, the hydrochloride salt of 69382-12-3 exhibits high water solubility (>50 mg/mL), a trait absent in neutral spiro compounds .
  • Melting points for spiro[4.5]decane derivatives range widely (150–300°C), influenced by substituents. For example, 8-(4-dimethylaminophenyl) analogs melt at 220–225°C , suggesting Compound A may share similar thermal stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.